

# TAS-108: Application Notes and Protocols for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 108 |           |
| Cat. No.:            | B12393545            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanistic insights of TAS-108, a novel steroidal antiestrogen, based on data from clinical trials. The following protocols are intended to serve as a guide for researchers and drug development professionals involved in the study of TAS-108 and related compounds.

### Introduction

TAS-108 is a synthetic, orally bioavailable steroidal compound that has demonstrated antitumor activity in preclinical and clinical studies, particularly in hormone receptor-positive breast cancer. Its mechanism of action involves selective modulation of estrogen receptors, positioning it as a potential therapeutic agent for estrogen-dependent malignancies.

### **Mechanism of Action**

TAS-108 exhibits a dual mechanism of action, acting as a pure antagonist of Estrogen Receptor Alpha (ER $\alpha$ ) and a partial agonist of Estrogen Receptor Beta (ER $\beta$ ). This differential activity is crucial to its therapeutic profile. Furthermore, TAS-108 has been shown to activate the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), a corepressor that inhibits the transcriptional activity of estrogen receptors.[1] This multifaceted mechanism contributes to the inhibition of estrogen-dependent cancer cell proliferation.

## **Signaling Pathway**





Click to download full resolution via product page

Caption: Mechanism of action of TAS-108 in a tumor cell.



# **Dosage and Administration in Clinical Trials**

Clinical trials of TAS-108 have primarily focused on postmenopausal women with advanced or metastatic hormone receptor-positive breast cancer. The administration route in these trials has been oral, with daily dosing.

## **Phase I Clinical Trial Data**

A Phase I dose-escalation study was conducted to determine the safety and pharmacokinetics of TAS-108.

| Parameter                    | Details                                                                             | Reference |
|------------------------------|-------------------------------------------------------------------------------------|-----------|
| Patient Population           | Postmenopausal women with locally advanced, recurrent, or metastatic breast cancer. | [2]       |
| Dosage Levels                | 40 mg, 60 mg, 80 mg, 120 mg, and 160 mg.                                            | [2]       |
| Administration               | Orally, once daily.                                                                 | [2]       |
| Maximum Tolerated Dose (MTD) | Not reached.                                                                        | [2]       |
| Pharmacokinetics             | Linear pharmacokinetics observed.                                                   | [2][3]    |
| Adverse Events (Grade 1-2)   | Nausea, vomiting, hot flashes, headache, weakness, and fatigue.                     | [2]       |

## **Phase II Clinical Trial Data**

A randomized, double-blind, multicenter Phase II trial evaluated the efficacy and safety of three different doses of TAS-108.



| Parameter                      | Details                                                                                                        | Reference |
|--------------------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| Patient Population             | Postmenopausal women with locally advanced, inoperable, or metastatic hormone-receptor positive breast cancer. | [4][5]    |
| Dosage Groups                  | 40 mg, 80 mg, and 120 mg.                                                                                      | [4][5]    |
| Administration                 | Orally, once daily.                                                                                            | [4][5]    |
| Primary Efficacy Outcome       | Clinical Benefit (Complete<br>Response + Partial Response<br>+ Stable Disease for ≥24<br>weeks).               | [4]       |
| Clinical Benefit Rate (40 mg)  | 21.7% - 30.3%                                                                                                  | [4][5]    |
| Clinical Benefit Rate (80 mg)  | 20% - 25.0%                                                                                                    | [4][5]    |
| Clinical Benefit Rate (120 mg) | The 120 mg dose was discontinued early due to not meeting the efficacy criteria.                               | [4]       |
| Recommended Phase III Dose     | 40 mg daily, due to its superior safety profile and demonstrated clinical activity.                            | [4]       |

# **Experimental Protocols**

While detailed, step-by-step internal protocols from the clinical trials are not publicly available, the following represents a generalized protocol based on the published literature for a Phase II study of TAS-108.

### **Patient Selection Protocol**

Inclusion Criteria:

• Postmenopausal females.



- Histologically or cytologically confirmed diagnosis of breast carcinoma.
- Locally advanced or recurrent inoperable or metastatic breast carcinoma.
- Documented estrogen receptor (ER) and/or progesterone receptor (PgR) positive status.
- Previous response to one or two standard endocrine therapies.

#### **Exclusion Criteria:**

- Prior treatment with more than one chemotherapy regimen for metastatic disease.
- Active brain metastases.
- Significant uncontrolled intercurrent illness.

## **Treatment Administration Protocol**

Workflow for a Randomized, Double-Blind Phase II Trial:





Click to download full resolution via product page

Caption: Generalized workflow for a Phase II clinical trial of TAS-108.



#### Administration Details:

· Route: Oral.

· Frequency: Once daily.

- Missed Dose: While specific instructions from the trials are not detailed in the publications, standard practice in clinical trials is for patients to be instructed to take the dose as soon as they remember, but not to take a double dose to make up for a missed one. If it is close to the time of the next dose, the missed dose should be skipped.
- With or Without Food: The available literature does not specify instructions regarding food intake.

## **Efficacy and Safety Assessment Protocol**

- Tumor Response: Assessed every 8 weeks according to Response Evaluation Criteria in Solid Tumors (RECIST).
- Safety Monitoring: Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Monitoring included regular physical examinations, vital signs, and laboratory tests.

## Conclusion

TAS-108 has demonstrated a manageable safety profile and clinical activity in heavily pretreated postmenopausal women with hormone receptor-positive advanced breast cancer. The recommended dose for further investigation is 40 mg administered orally once daily. The unique mechanism of action, involving differential effects on ER $\alpha$  and ER $\beta$  and activation of the SMRT corepressor, warrants further exploration. These application notes and protocols provide a framework for the continued research and development of TAS-108 and other selective estrogen receptor modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. PRO B: evaluating the effect of an alarm-based patient-reported outcome monitoring compared with usual care in metastatic breast cancer patients—study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [TAS-108: Application Notes and Protocols for Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393545#tas-108-dosage-and-administration-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com